molecular formula C7H12O2S B2631233 5-(Methylthio)-2-pentenoic acid methyl ester CAS No. 208463-13-2

5-(Methylthio)-2-pentenoic acid methyl ester

Cat. No.: B2631233
CAS No.: 208463-13-2
M. Wt: 160.23
InChI Key: SFPFNAYEXIOMRR-UHFFFAOYSA-N
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Description

5-(Methylthio)-2-pentenoic acid methyl ester is a biochemical building block for research and development. This compound features a methylthio ether group and a methyl ester moiety, making it a versatile intermediate in organic synthesis. It is primarily used in the pharmaceutical industry for the preparation of novel chemical entities and in academic research for exploring new synthetic pathways. The methyl ester group acts as a protective group for the carboxylic acid and can be readily hydrolyzed, while the methylthio group can participate in various chemical transformations. Researchers utilize this compound for the synthesis of potential enzyme inhibitors, complex natural product analogs, and other specialty chemicals. It is also of interest in the development of compounds with potential biological activity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl (E)-5-methylsulfanylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-9-7(8)5-3-4-6-10-2/h3,5H,4,6H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFNAYEXIOMRR-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208463-13-2
Record name methyl 5-(methylsulfanyl)pent-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dual-Natured Sulfur: From Chemosensory Pungency to Therapeutic Potency

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Flavor Chemists and Drug Developers

Executive Summary

Bioactive sulfur compounds (BSCs) occupy a unique ecological niche: they serve as chemical defense mechanisms in plants, sensory markers in food chemistry, and potent pharmacophores in drug development. This guide bridges the gap between flavor chemistry (sensory perception) and pharmacology (therapeutic action). It explores how the specific nucleophilic and electrophilic nature of sulfur drives both the activation of transient receptor potential (TRP) channels—causing the sensation of "pungency"—and the induction of the Nrf2 cytoprotective pathway, offering anti-cancer and anti-inflammatory potential.

Part 1: Structural Classes & Sensory-Bioactivity Correlation

The sensory impact of sulfur is characterized by extremely low odor detection thresholds (ODT), often in the parts-per-trillion (ppt) range. However, the same reactive moieties responsible for these aromas are also responsible for their biological instability and reactivity with protein thiols.

Table 1: Key Bioactive Sulfur Compounds

Consolidated data on sensory characteristics and therapeutic targets.

Compound ClassKey AnalyteSourceOdor QualityODT (ppb in water)Bioactive Target
Thiosulfinates AllicinGarlic (crushed)Pungent, Sulfurous~10-50TRPA1, TRPV1, Keap1-Nrf2
Isothiocyanates Allyl Isothiocyanate (AITC)Mustard, WasabiPungent, Lachrymatory380TRPA1 (Covalent), Nrf2
Polyfunctional Thiols 3-Mercaptohexan-1-ol (3MH)Passion Fruit, Sauvignon BlancGrapefruit, Tropical0.06 (60 ppt)Antioxidant Modulation
Sulfides Dimethyl Trisulfide (DMTS)Aged Cheese, TrufflesCabbage, Decay0.01 (10 ppt)Cardiovascular (H₂S donor)
Mercaptans FurfurylthiolRoasted CoffeeRoasted, Burnt0.01Chemopreventive (putative)

Part 2: Mechanisms of Action (Chemosensory & Physiological)

The "burning" sensation of wasabi or raw garlic is not a taste but a somatosensory pain response. This section details the Dual-Path Electrophilic Activation theory. The same electrophilic carbon center that attacks cysteine residues on the TRPA1 channel (causing pain/flavor) also attacks cysteine residues on Keap1 (releasing Nrf2 for cellular protection).

Mechanism 1: The Electrophilic Trigger

Both Allicin and AITC function as "soft" electrophiles. They bypass the lock-and-key model of standard receptors and instead rely on covalent modification .

  • Sensory (TRPA1): The compound penetrates the membrane and covalently modifies cysteine residues (e.g., Cys415, Cys422 in human TRPA1) on the N-terminus. This opens the ion channel, allowing Ca²⁺ influx and causing depolarization.

  • Therapeutic (Nrf2): The compound modifies reactive thiols on Keap1 (the repressor of Nrf2). This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and bind the Antioxidant Response Element (ARE).

Visualization: The Dual-Pathway of Sulfur Bioactivity

Figure 1: This diagram illustrates how a single sulfur species (Ligand) triggers both immediate sensory perception and long-term gene expression via cysteine modification.

SulfurMechanism cluster_Sensory Sensory Pathway (Immediate) cluster_Therapeutic Therapeutic Pathway (Delayed) Ligand Sulfur Electrophile (AITC / Allicin) TRPA1 TRPA1 Channel (Cys Modification) Ligand->TRPA1 Covalent Attack Keap1 Keap1 Sensor (Cys Modification) Ligand->Keap1 Covalent Attack CaInflux Ca2+ Influx TRPA1->CaInflux Channel Open Depolarization Membrane Depolarization CaInflux->Depolarization Sensation Pungency / Pain (Trigeminal Nerve) Depolarization->Sensation Nrf2_Free Nrf2 Stabilization Keap1->Nrf2_Free Releases Nrf2 Nucleus Nuclear Translocation Nrf2_Free->Nucleus ARE ARE Binding (DNA) Nucleus->ARE Enzymes Phase II Enzymes (HO-1, NQO1) ARE->Enzymes Transcription

Caption: Dual-action pathway where electrophilic sulfur compounds trigger TRPA1 (sensory) and Keap1-Nrf2 (cytoprotection) via cysteine modification.

Part 3: Analytical Methodologies

Analyzing BSCs is notoriously difficult due to their volatility, reactivity, and low abundance. Standard Mass Spectrometry (MS) often fails due to poor ionization or hydrocarbon interference. Sulfur Chemiluminescence Detection (SCD) is the gold standard.[1]

Protocol: HS-SPME-GC-SCD for Volatile Sulfur Analysis

This protocol utilizes the equimolar response of SCD to quantify sulfur without individual calibration standards for every unknown.[2]

Reagents & Equipment:

  • Detector: Agilent 8355 SCD (or equivalent).

  • Column: DB-Sulfur SCD (60m x 0.32mm x 4.0µm) to prevent column bleed interference.

  • Internal Standard: Ethyl methyl sulfide (EMS) or deuterated dimethyl sulfide (d6-DMS).

Step-by-Step Methodology:

  • Sample Preparation (Inertness is Critical):

    • Use silanized glass vials to prevent sulfur adsorption to glass walls.

    • Add 2g of sample (homogenized tissue or liquid) + 1g NaCl (salting out effect).

    • Spike with Internal Standard (final conc. 50 ppb).

    • Seal immediately with PTFE-lined magnetic caps.

  • Extraction (Headspace SPME):

    • Fiber: CAR/PDMS (Carboxen/Polydimethylsiloxane) – specific for low molecular weight volatiles.

    • Incubation: 40°C for 20 mins with agitation (500 rpm).

    • Extraction: Expose fiber for 30 mins at 40°C.

  • GC Separation:

    • Injector: Splitless mode at 250°C.

    • Oven Program: 35°C (hold 5 min) → 10°C/min → 220°C (hold 5 min).

    • Note: Low initial temperature is crucial to resolve highly volatile H₂S and methanethiol.

  • SCD Detection:

    • Mechanism: Eluting compounds are burned in a ceramic tube with hydrogen and air to form SO (sulfur monoxide).

    • Reaction: SO + O₃ (Ozone) → SO₂* (Excited) → SO₂ + hv (Light at 300-400 nm).

    • Validation: Verify linearity (R² > 0.99) using a 5-point calibration curve of the internal standard.

Visualization: The SCD Analytical Workflow

Figure 2: The logical flow of sulfur analysis, highlighting the critical conversion of sulfur species to Sulfur Monoxide (SO) for detection.

SCD_Workflow Sample Complex Matrix (Food/Biofluid) SPME SPME Extraction (CAR/PDMS Fiber) Sample->SPME Volatilization GC Gas Chromatography (DB-Sulfur Column) SPME->GC Desorption Furnace Ceramic Furnace (H2 + Air, >800°C) GC->Furnace Elution Redox Redox Reaction R-S-R' -> SO Furnace->Redox Pyrolysis Ozone Ozone Reaction Chamber SO + O3 -> SO2* + O2 Redox->Ozone Transfer PMT Photomultiplier Tube Detects Light (hv) Ozone->PMT Chemiluminescence Signal Equimolar Signal Processing PMT->Signal Quantification

Caption: Workflow for HS-SPME-GC-SCD analysis. The combustion to SO ensures equimolar response, eliminating matrix suppression.

Part 4: Therapeutic Potential & Drug Development Challenges

The Stability Paradox

The primary challenge in developing sulfur-based drugs (e.g., Allicin supplements) is stability. Allicin has a half-life of <16 hours at room temperature, degrading into Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS). While these degradation products are stable, they possess different pharmacokinetics than the parent molecule.

Formulation Strategy: To harness the TRPA1/Nrf2 activation potential, researchers are now utilizing Pro-drug strategies :

  • Alliin + Alliinase Compartmentalization: Mimicking the garlic bulb structure by encapsulating the precursor (Alliin) and enzyme (Alliinase) in separate liposomal compartments, reacting only upon digestion.

  • H₂S Donors: Using polysulfides (like DATS) as slow-releasing donors of Hydrogen Sulfide (H₂S), a gaseous signaling molecule that induces vasodilation and mitochondrial protection.

Therapeutic Applications[3][4]
  • Oncology: Isothiocyanates (Sulforaphane) are in Phase II clinical trials for prostate cancer, leveraging the Nrf2 pathway to detoxify carcinogens.

  • Cardiovascular: Ajoene (a rearrangement product of allicin) inhibits platelet aggregation via fibrinogen receptor blockade.

References

  • Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282. [Link]

  • Dinkova-Kostova, A. T., et al. (2002). "Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants." Proceedings of the National Academy of Sciences, 99(18), 11908-11913. [Link]

  • Yan, X., et al. (2020). "Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas." Agilent Technologies Application Note. [Link]

  • Tominaga, T., et al. (1998). "Identification of 3-mercaptohexyl acetate in Sauvignon blanc wines." Vitis, 37(3), 121-123. [Link]

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Wittig reaction conditions for 2-pentenoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 2-Pentenoate Derivatives via Wittig Reaction

Part 1: Introduction & Scope

This application note details the protocol for synthesizing 2-pentenoate derivatives (specifically ethyl 2-pentenoate) using the Wittig reaction. The target molecule is an


-unsaturated ester widely used as a flavor component and a synthetic intermediate in pharmaceutical scaffolds.

The core transformation involves the coupling of propanal (propionaldehyde) with a stabilized phosphonium ylide [(carbethoxymethylene)triphenylphosphorane]. Unlike unstabilized ylides that require strong bases and low temperatures, this protocol utilizes a stable, commercially available ylide under mild conditions, prioritizing (E)-stereoselectivity and operational simplicity.

Part 2: Scientific Foundation & Mechanism[1]

Reaction Design

The synthesis relies on the interaction between a carbonyl electrophile and a phosphorous ylide.[1][2][3][4] For 2-pentenoate derivatives, the components are:

  • Electrophile: Propanal (

    
     component).
    
  • Nucleophile: (Carbethoxymethylene)triphenylphosphorane (

    
     component).
    
Stereochemical Control

The stereochemical outcome of the Wittig reaction is dictated by the nature of the ylide:

  • Stabilized Ylides: Possess an electron-withdrawing group (EWG) such as an ester (

    
    ) adjacent to the carbanion. These ylides are less reactive and equilibrate to the thermodynamically more stable (E)-alkene  (trans) product.
    
  • Mechanism: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[3] For stabilized ylides, the formation of this intermediate is reversible, allowing the system to funnel through the lower-energy transition state that minimizes steric clash between the phenyl groups of the phosphorous and the alkyl chain of the aldehyde, leading to the E-isomer.

WittigMechanism Fig 1. Mechanistic pathway favoring E-selectivity for stabilized ylides. Reactants Propanal + Stabilized Ylide (Ph3P=CHCO2Et) Inter1 Betaine / Oxaphosphetane (Reversible Formation) Reactants->Inter1 Nucleophilic Attack TS_E Trans-Oxaphosphetane (Thermodynamic Favorability) Inter1->TS_E Equilibration Products (E)-Ethyl 2-pentenoate + Ph3P=O TS_E->Products Elimination (- Ph3PO)

Part 3: Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][5][6][7][8]RoleNote
Propanal 58.081.2 - 1.5ElectrophileVolatile (bp 49°C). Use excess.
Ylide 348.371.0Nucleophile(Carbethoxymethylene)triphenylphosphorane. Stable solid.
DCM -SolventMediumAnhydrous preferred but not strictly required.
Hexane -WorkupPrecipitantUsed to crash out Ph3PO byproduct.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stir bar.

  • Add (Carbethoxymethylene)triphenylphosphorane (1.0 equiv) to the flask.

  • Dissolve the ylide in Dichloromethane (DCM) (approx. 0.3 M concentration relative to ylide). The solution should be clear to slightly yellow.

  • Critical Step: Cool the solution to 0°C (ice bath) to prevent rapid evaporation of the aldehyde upon addition.

Step 2: Addition of Electrophile

  • Add Propanal (1.2 – 1.5 equiv) dropwise to the stirring ylide solution.

    • Note: Excess propanal is used to account for its high volatility and potential loss during handling.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–5 hours . Monitor reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes). The limiting reagent (ylide) spot should disappear.

Step 3: Workup & Purification (Ph3PO Removal)

  • Concentration: Remove the DCM solvent under reduced pressure (Rotary Evaporator). Caution: Do not use high vacuum or high heat (>40°C) initially, or you may lose the volatile product (Ethyl 2-pentenoate bp ~150-160°C, but can co-evaporate).

  • Precipitation: The residue will be a semi-solid mixture of product and Triphenylphosphine oxide (Ph3PO). Add cold Hexane (or Pentane) to the residue and stir vigorously. Ph3PO is insoluble in hexane and will precipitate as a white solid.

  • Filtration: Filter the mixture through a sintered glass funnel or a celite pad to remove the solid Ph3PO. Wash the solid cake with additional cold hexane.

  • Final Concentration: Concentrate the hexane filtrate carefully.

  • Purification: If high purity is required, perform a short silica plug filtration or vacuum distillation.

ProtocolFlow Fig 2. Operational Workflow for Wittig Synthesis of 2-Pentenoate Start Start: Dissolve Ylide in DCM (0.3 M) AddAld Add Propanal (1.5 eq) at 0°C Start->AddAld React Stir at RT (3-5 Hours) AddAld->React Evap Evaporate DCM (Mild Vacuum) React->Evap Extract Add Cold Hexane (Precipitate Ph3PO) Evap->Extract Filter Filter Solid Ph3PO Extract->Filter Final Concentrate Filtrate (Ethyl 2-pentenoate) Filter->Final

Part 4: Optimization & Troubleshooting

Solvent Effects on Stereoselectivity

While DCM is standard, solvent choice can subtly influence the E/Z ratio.

SolventPolarityEffect on ReactionRecommended For
DCM ModerateFast rate, good solubility.Standard Protocol
THF ModerateGood solubility, slightly slower.Alternative if DCM is avoided.
Methanol PolarCan accelerate rate but may lower E-selectivity.Not recommended for max E.
Water High"On-water" conditions can be fast but require phase transfer.Green Chemistry applications.
Troubleshooting Guide
  • Issue: Low Yield [2]

    • Cause: Loss of Propanal.[9][10]

    • Solution: Propanal is highly volatile. Ensure the reaction vessel is sealed well. Add propanal at 0°C. Use 1.5 to 2.0 equivalents.

  • Issue: Poor Separation of Ph3PO

    • Cause: Ph3PO solubility in product.[2]

    • Solution: Use the "Hexane Crash" method described above. If Ph3PO persists, cool the hexane extract to -20°C overnight to crystallize the remaining oxide.

  • Issue: Z-Isomer Contamination

    • Cause: Kinetic trapping.

    • Solution: Ensure the reaction runs at RT or slightly elevated temperature (e.g., 35°C) to allow thermodynamic equilibration to the E-isomer. If strict E (>99:1) is needed and Wittig yields <95:5, consider the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester instead.

Part 5: References

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien.[11] Chemische Berichte. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[12][3][4][6][11][13][14] Chemical Reviews. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry. Link

  • Organic Chemistry Portal. Wittig Reaction: Mechanism and Conditions.Link

  • Master Organic Chemistry. The Wittig Reaction: Stabilized vs Unstabilized Ylides.Link

Sources

Application Note: Comprehensive Flavor Profile Assessment of Methyl 5-(Methylthio)pent-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Volatile sulfur compounds are critical to the flavor profiles of a vast array of foods and beverages, often acting as "character-impact compounds" even at exceptionally low concentrations.[1][2][3] Their low odor thresholds mean that they can impart desirable notes, but can also be responsible for off-flavors if not present at the correct concentration.[2] Methyl 5-(methylthio)pent-2-enoate is a sulfur-containing ester with potential applications in the flavor and fragrance industry. Due to its structural similarity to other potent flavor compounds, a thorough assessment of its flavor profile is essential for its effective utilization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed flavor profile assessment of this novel compound, integrating both instrumental analysis and sensory evaluation.

The flavor of sulfur-containing compounds can be complex, with related thioesters exhibiting a range of notes from "cheesy" to "green" and "fruity".[4] Thiols, another class of related compounds, are known for aromas ranging from roasty to tropical fruit notes like guava and passion fruit.[5][6] Given this, it is hypothesized that methyl 5-(methylthio)pent-2-enoate may possess a complex flavor profile with savory, fruity, and potentially sulfureous notes. The following protocols are designed to deconstruct and characterize these nuances.

Materials and Instrumentation

Reagents
  • Methyl 5-(methylthio)pent-2-enoate (synthesis as required, or sourced from a reputable chemical supplier)

  • Deodorized mineral oil or propylene glycol (for sensory evaluation)

  • High-purity water (for sensory threshold determination)

  • A range of reference flavor standards (e.g., S-methyl thiohexanoate, dimethyl sulfide, methional)

  • High-purity nitrogen and helium for GC analysis

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an Olfactory Detection Port (GC-O)[7][8][9]

  • Analytical balance

  • Micropipettes

  • Vortex mixer

  • Headspace autosampler (optional, for static headspace analysis)

Experimental Design and Workflow

A robust flavor profile assessment requires a multi-pronged approach that combines the objectivity of instrumental analysis with the nuanced perception of human sensory evaluation. The overall workflow is depicted below.

flavor_assessment_workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Integration & Reporting sample_prep Prepare Dilution Series in Deodorized Solvent threshold Odor Threshold Determination sample_prep->threshold descriptive Descriptive Sensory Analysis (Panel) sample_prep->descriptive gc_o Gas Chromatography- Olfactometry (GC-O) sample_prep->gc_o correlation Correlate Sensory & Instrumental Data threshold->correlation descriptive->correlation gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) gc_o->gc_ms Peak Identification gc_o->correlation gc_ms->correlation report Generate Final Flavor Profile Report correlation->report data_integration cluster_sensory_input Sensory Data cluster_instrumental_input Instrumental Data cluster_output Integrated Profile panel_data Panel Flavor Profile (e.g., Spider Web Plot) final_profile Comprehensive Flavor Profile: - Key Aroma Descriptors - Potency (FD Factors) - Chemical Identity panel_data->final_profile threshold_data Odor Threshold (ppb/ppm) threshold_data->final_profile gco_data GC-O Aromagram (Odor Descriptors vs. Time) gco_data->final_profile gcms_data GC-MS Chromatogram (Peak Identification) gcms_data->final_profile

Sources

Validation & Comparative

Comparative Guide: C13 NMR Chemical Shifts for Vinylic Carbons in Pentenoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pheromones, plasticizers, and pharmaceutical intermediates, distinguishing between pentenoate isomers is a critical quality control step. While Proton (


H) NMR is commonly used, Carbon-13 (

C) NMR offers superior resolution for structural elucidation, particularly when analyzing mixtures of cis (Z) and trans (E) isomers.

This guide provides a definitive comparison of


C chemical shifts for methyl 2-, 3-, and 4-pentenoates . It focuses on the vinylic and allylic carbons, which serve as the most reliable diagnostic markers for isomer identification.

Mechanistic Principles of Shift Differences

To accurately assign spectra, one must understand the underlying physical chemistry driving the chemical shift variations:

Conjugation Effects (Resonance)
  • 
    -Unsaturated Systems (2-Pentenoates):  Conjugation between the alkene 
    
    
    
    -system and the carbonyl group creates a "push-pull" electronic environment.
    • 
      -Carbon (C3):  Significantly deshielded  (shifted downfield, higher ppm) due to resonance contribution where the 
      
      
      
      -carbon bears a partial positive charge.
    • 
      -Carbon (C2):  Shielded relative to the 
      
      
      
      -carbon but remains in the alkene region.
    • Carbonyl Carbon (C1): Shielded (shifted upfield, ~166 ppm) compared to non-conjugated esters (~172 ppm) due to electron donation from the double bond.

Steric Compression (The -Gauch Effect)

This is the primary tool for distinguishing E (trans) and Z (cis) isomers.

  • Mechanism: When two carbon groups are cis to each other across a double bond (or in a fixed conformation), the steric crowding of their electron clouds causes mutual shielding.

  • Diagnostic Utility: In Z-isomers, the allylic carbons (C4 in 2-pentenoate; C2/C5 in 3-pentenoate) appear 3–5 ppm upfield (lower number) compared to the corresponding E-isomer.

Comparative Data: The Master Table

The following values represent typical chemical shifts (


, ppm) in CDCl

.
Table 1: C NMR Chemical Shift Comparison of Methyl Pentenoate Isomers
Carbon PositionMethyl 4-Pentenoate (Terminal)Methyl (E)-2-Pentenoate (Conjugated Trans)Methyl (Z)-2-Pentenoate (Conjugated Cis)Methyl (E)-3-Pentenoate (Internal Trans)Methyl (Z)-3-Pentenoate (Internal Cis)
C1 (C=O) 173.5 167.2 166.5 172.5 172.1
C2 (

)
33.4121.5119.838.033.5
C3 (

)
28.8149.5 145.2 122.5121.0
C4 (

)
137.0 (=CH)25.221.5 129.5128.0
C5 (

)
115.5 (=CH

)
12.314.117.8 12.9
OMe 51.551.451.151.651.6

Note: Bold values indicate primary diagnostic peaks for that specific isomer.

Detailed Analysis by Isomer

Methyl 4-Pentenoate (Terminal Alkene)
  • Diagnostic Feature: The presence of a terminal methylene group (=CH

    
    ) at ~115 ppm .
    
  • Carbonyl: Typical non-conjugated ester value (~173.5 ppm).

  • Differentiation: Easily distinguished from 2- and 3- isomers by the absence of a methyl group at the end of the chain (C5 is a CH

    
    , not CH
    
    
    
    ).
Methyl 2-Pentenoate (Conjugated)
  • Conjugation Flag: Look for the Carbonyl (C1) at <168 ppm .

  • E vs. Z Distinction:

    • 
      -Carbon (C3):  The E-isomer is more deshielded (~149.5 ppm) than the Z-isomer (~145.2 ppm).
      
    • Allylic Carbon (C4): The Z-isomer shows the

      
      -effect. C4 appears at ~21.5 ppm  (shielded) versus ~25.2 ppm  for the E-isomer.
      
Methyl 3-Pentenoate (Internal Non-Conjugated)
  • Carbonyl: Similar to 4-pentenoate (~172 ppm).

  • Alkene Region: Two signals in the narrow range of 120–130 ppm.

  • E vs. Z Distinction:

    • Look at the terminal methyl (C5).

    • E-Isomer: C5 is trans to the methylene group (C2). Shift is ~17.8 ppm .

    • Z-Isomer: C5 is cis to the methylene group (C2). Steric compression shifts C5 upfield to ~12.9 ppm .

Experimental Protocol: Reliable Assignment

To ensure data integrity, follow this self-validating workflow.

Step 1: Sample Preparation
  • Concentration: Dissolve ~20-50 mg of sample in 0.6 mL CDCl

    
    .
    
  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Reference: Ensure TMS (0.00 ppm) or the center solvent triplet (77.16 ppm) is referenced correctly.

Step 2: Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled

    
    C).
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Vinylic carbons have longer T1 relaxation times; a short D1 will suppress their signal intensity.

  • Scans (NS): Minimum 256 scans (preferably 512) to resolve quaternary carbonyls clearly.

Step 3: Advanced Verification (DEPT-135)

Run a DEPT-135 experiment to distinguish carbon types:

  • Up (Positive): CH and CH

    
     (C2, C3, C4, C5 in most isomers).
    
  • Down (Negative): CH

    
     (C2 in 3-pentenoate; C5 in 4-pentenoate).
    
  • Absent: Quaternary Carbons (C1 Carbonyl).

Logic Flow for Isomer Identification

The following diagram illustrates the decision tree for assigning an unknown methyl pentenoate sample based on


C data.

PentenoateAssignment Start Unknown Methyl Pentenoate (Analyze C13 Spectrum) CheckCO Check Carbonyl (C1) Shift Start->CheckCO Conjugated < 168 ppm (Conjugated) CheckCO->Conjugated Shielded C=O NonConjugated > 170 ppm (Non-Conjugated) CheckCO->NonConjugated Deshielded C=O CheckAllylic Check Allylic C4 Shift Conjugated->CheckAllylic CheckAlkene Check Alkene Region (110 - 140 ppm) NonConjugated->CheckAlkene Terminal Signal at ~115 ppm (CH2) Signal at ~137 ppm (CH) CheckAlkene->Terminal Wide Split Internal Two signals 120-130 ppm CheckAlkene->Internal Narrow Range Res2E C4 ~ 25 ppm Methyl (E)-2-Pentenoate CheckAllylic->Res2E Deshielded Allylic Res2Z C4 ~ 21 ppm Methyl (Z)-2-Pentenoate CheckAllylic->Res2Z Shielded Allylic Res4 Methyl 4-Pentenoate Terminal->Res4 CheckMethyl Check Terminal Methyl (C5) Internal->CheckMethyl Res3E C5 ~ 18 ppm Methyl (E)-3-Pentenoate CheckMethyl->Res3E Deshielded Methyl Res3Z C5 ~ 13 ppm Methyl (Z)-3-Pentenoate CheckMethyl->Res3Z Shielded Methyl

Figure 1: Decision tree for the structural assignment of methyl pentenoate isomers using


C NMR chemical shifts.

References

  • National Institutes of Health (NIH). (2025). Methyl 4-pentenoate | C6H10O2 | PubChem Compound Summary. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Wisconsin. (2021). 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

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